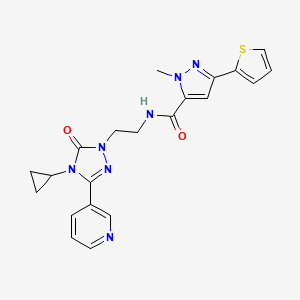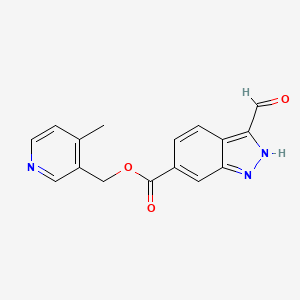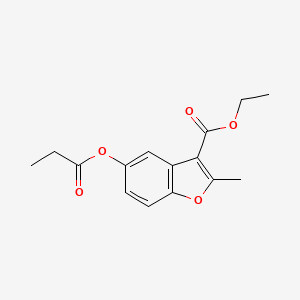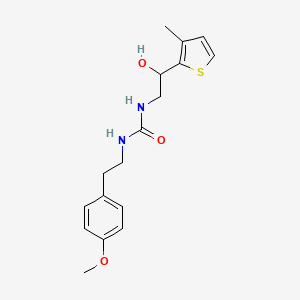![molecular formula C16H24ClN3O B2442223 3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 400076-92-8](/img/structure/B2442223.png)
3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide” is characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups . Further analysis of the molecular structure would require more specific data or computational modeling .
科学的研究の応用
Neuroprotective Agents and Alzheimer's Disease
N-acylaminophenothiazines, including derivatives related to the given chemical structure, have been identified as effective neuroprotectants and selective inhibitors of butyrylcholinesterase. These compounds, at micro- and sub-micromolar concentrations, selectively inhibited butyrylcholinesterase, protected neurons from damage caused by free radicals, showed low toxicity, and could penetrate the central nervous system (CNS). Moreover, some derivatives modulated cytosolic calcium concentration and protected human neuroblastoma cells against various toxicities, making them potential treatments for Alzheimer's disease (González-Muñoz et al., 2011).
Anticonvulsant Activity
Several studies have synthesized and evaluated the anticonvulsant activity of compounds related to "3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide." These include new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad spectra of activity across preclinical seizure models. This research offers promising leads for developing new antiepileptic drugs (Kamiński et al., 2015).
Heterocyclic Synthesis and Chemical Properties
The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and utility in creating pharmacologically relevant structures. For instance, enaminonitriles have been used in heterocyclic synthesis to produce new pyrazole, pyridine, and pyrimidine derivatives, showcasing the wide-ranging applications in medicinal chemistry and drug discovery (Fadda et al., 2012).
Biological Activity and Pharmacological Properties
Research on compounds structurally related to "this compound" has shown significant biological activity, including anticonvulsant, antibacterial, and antifungal properties. These studies contribute to understanding the biological activities of these compounds and their potential therapeutic applications. For example, novel chalcone derivative compounds have been synthesized, and their nonlinear optical absorption properties investigated for potential optical device applications (Rahulan et al., 2014).
Safety and Hazards
将来の方向性
The future directions for research on “3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, studies could explore its potential applications in various industries, particularly in pharmaceuticals.
作用機序
Target of Action
The primary target of 3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .
Mode of Action
It is believed to interact with its target, d-alanine–d-alanine ligase, leading to inhibition of the enzyme’s activity . This inhibition disrupts the synthesis of the bacterial cell wall, potentially leading to bacterial cell death .
Biochemical Pathways
Given its target, it is likely to impact thebacterial cell wall synthesis pathway .
Result of Action
The result of the compound’s action is likely the disruption of bacterial cell wall synthesis, leading to bacterial cell death . .
特性
IUPAC Name |
3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-16(2,12-17)15(21)18-13-6-4-5-7-14(13)20-10-8-19(3)9-11-20/h4-7H,8-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVPYGNNZFTKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=CC=C1N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2442146.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2442148.png)




![Ethyl 3-(4-chlorophenyl)-5-(3-cyclopentylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2442154.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2442157.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2442161.png)

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)